molecular formula C16H10N4O4S B13388293 5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole

Cat. No.: B13388293
M. Wt: 354.3 g/mol
InChI Key: XJRMRPRKJMVWEI-UHFFFAOYSA-N
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Description

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining thiazole, furan, and oxadiazole rings, which imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-phenylthiazole with appropriate reagents under controlled conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling of Rings: The final step involves coupling the thiazole and oxadiazole rings with the nitrofuran moiety under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylthiazol-5-ylboronic acid: Shares the thiazole ring but lacks the nitrofuran and oxadiazole moieties.

    N-(5-methyl-4-phenylthiazol-2-yl)-2-phenoxyacetamide: Contains a thiazole ring but differs in the substituents and overall structure.

    (4-Methyl-2-phenylthiazol-5-yl)methanamine: Similar thiazole ring but different functional groups.

Uniqueness

5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C16H10N4O4S

Molecular Weight

354.3 g/mol

IUPAC Name

5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(5-nitrofuran-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H10N4O4S/c1-9-13(25-16(17-9)10-5-3-2-4-6-10)15-18-14(19-24-15)11-7-8-12(23-11)20(21)22/h2-8H,1H3

InChI Key

XJRMRPRKJMVWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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